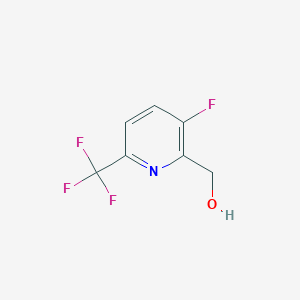
3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol
Descripción general
Descripción
3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol is a fluorinated organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of both fluorine and trifluoromethyl groups in the molecule imparts significant stability and reactivity, making it a compound of interest in pharmaceutical and agrochemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol typically involves the reaction of pyridine derivatives with trifluoromethylating agents. One common method includes the reaction of pyridine with trifluoromethyl iodide in the presence of a base, followed by fluorination using a suitable fluorinating agent . Another approach involves the simultaneous vapor-phase chlorination and fluorination of pyridine derivatives at high temperatures using transition metal-based catalysts such as iron fluoride .
Industrial Production Methods: Industrial production of this compound often employs large-scale vapor-phase reactions due to their efficiency and high yield. The use of continuous flow reactors and optimized reaction conditions ensures the consistent production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products: The major products formed from these reactions include fluorinated alcohols, amines, and substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This results in the inhibition or modulation of enzyme activity, leading to the desired biological effects . The trifluoromethyl group also contributes to the compound’s lipophilicity, facilitating its penetration into biological membranes and enhancing its overall efficacy .
Comparación Con Compuestos Similares
- 2-Fluoro-6-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol exhibits unique properties due to the presence of both fluorine and hydroxyl groups. This combination enhances its reactivity and stability, making it more versatile in various chemical reactions and applications . Additionally, the hydroxyl group provides an additional site for functionalization, allowing for the synthesis of a broader range of derivatives .
Propiedades
IUPAC Name |
[3-fluoro-6-(trifluoromethyl)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c8-4-1-2-6(7(9,10)11)12-5(4)3-13/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCVYXYQQBQIRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


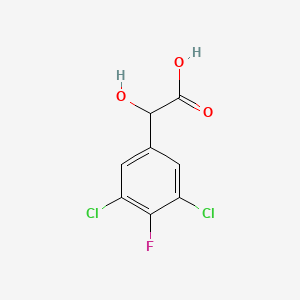

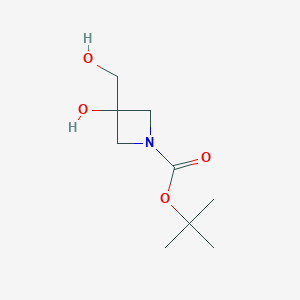
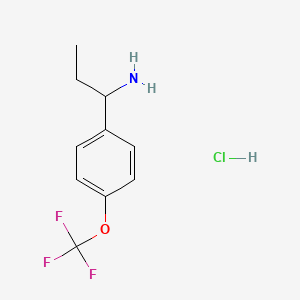
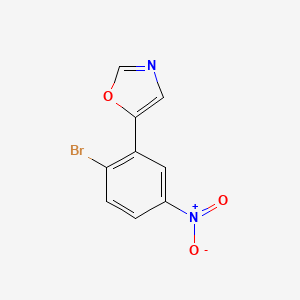
![1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one](/img/structure/B1409103.png)
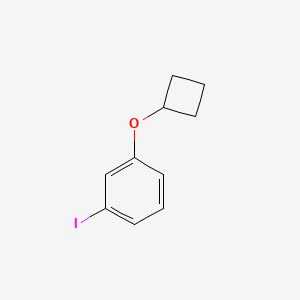
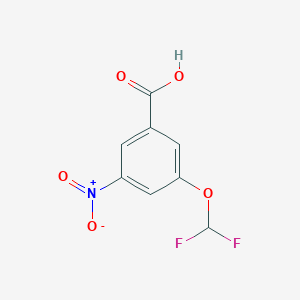

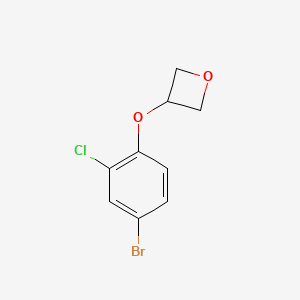


![[1-(4-Ethynylphenyl)cyclopropyl]methanol](/img/structure/B1409112.png)
![8-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1409113.png)
